![molecular formula C9H12N2O B2779039 5-Cyclopropoxy-2-methylpyridin-4-amine CAS No. 1243360-82-8](/img/structure/B2779039.png)
5-Cyclopropoxy-2-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 1243360-82-8 . It has a molecular weight of 164.21 and its IUPAC name is 5-(cyclopropyloxy)-2-methyl-4-pyridinylamine . It is typically stored at a temperature of 4°C and is available in powder form .
Physical And Chemical Properties Analysis
5-Cyclopropoxy-2-methylpyridin-4-amine is a powder . and is stored at a temperature of 4°C . The compound’s molecular weight is 164.21 .Scientific Research Applications
Synthesis and Reactivity
5-Cyclopropoxy-2-methylpyridin-4-amine serves as an important intermediate in the synthesis of complex organic molecules. For example, it can be involved in amination reactions where isomeric dibromopyridines are treated with potassium amide in liquid ammonia, leading to various aminopyridine derivatives. Such reactions are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Streef & Hertog, 2010).
Catalysis and Organic Transformations
This compound also plays a role in catalytic processes and organic transformations. For instance, in palladium-catalyzed reactions, it can participate in the carbonylative cyclization of amines, demonstrating its versatility in synthetic organic chemistry. Such processes are instrumental in the development of novel synthetic methodologies that can enhance the efficiency and selectivity of chemical reactions (Hernando et al., 2016).
Material Science and Coordination Chemistry
In the field of materials science and coordination chemistry, derivatives of 5-Cyclopropoxy-2-methylpyridin-4-amine can be used to synthesize novel metal complexes with potential applications in catalysis, molecular recognition, and electronic materials. These complexes can be designed to exhibit specific properties such as luminescence, magnetism, or catalytic activity, contributing to advancements in materials science and nanotechnology (Deeken et al., 2006).
Pharmaceutical Chemistry
In pharmaceutical chemistry, compounds derived from 5-Cyclopropoxy-2-methylpyridin-4-amine can be explored for their biological activities. Through various chemical modifications, these derivatives can be evaluated as potential drug candidates for treating a wide range of diseases. The ability to introduce various functional groups into the pyridine core allows for the synthesis of diverse compounds with potential pharmacological properties (Ahmad et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for 5-Cyclopropoxy-2-methylpyridin-4-amine are not mentioned in the search results, there is ongoing research in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This suggests that there may be potential for further exploration and development of similar compounds in the future.
properties
IUPAC Name |
5-cyclopropyloxy-2-methylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSXIBPSTZVHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropoxy-2-methylpyridin-4-amine | |
CAS RN |
1243360-82-8 |
Source
|
Record name | 5-CYCLOPROPOXY-2-METHYLPYRIDIN-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.